Scorzocreticin
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Overview
Description
Scorzocreticin is a natural product found in Scorzonera cretica with data available.
Scientific Research Applications
Discovery and Structure Elucidation
Scorzocreticin was first identified in extracts of the Greek endemic species Scorzonera cretica, along with its glycosides, scorzocreticoside I and II. The discovery of these new compounds, including their structural elucidation and absolute configurations, was achieved through spectral data and chemical methods. This initial research laid the groundwork for further exploration into the properties and applications of this compound (Paraschos et al., 2001).
Synthesis Research
Research into the synthesis of this compound has been significant. The first total synthesis of both racemic this compound and its pure enantiomers was accomplished starting from 3,5-dihydroxybenzoic acid. This synthesis involved key steps like Wittig olefination and Pd-catalyzed intramolecular lactonization, producing the (S)-natural and (R)-unnatural enantiomers with excellent enantioselectivities (Srinivas et al., 2014).
Derivative Synthesis
Further research led to the synthesis of derivatives of this compound, such as the 6-O-methyl ether of this compound and its glucoside, scorzocreticoside I. These syntheses involved various chemical reactions and provided a deeper understanding of the molecular structure and potential modifications of this compound (Saeed, 2006).
Comparative Studies
Comparative studies of this compound have also been conducted. For instance, tragoponol, a compound from Tragopogon porrifolius L., was found to be a dimeric dihydroisocoumarin composed of this compound and hongkongenin. This discovery highlighted the structural diversity of dihydroisocoumarins and their occurrence in different plant species (Zidorn et al., 2010).
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3S)-6,8-dihydroxy-3-(4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O5/c1-20-12-4-2-9(3-5-12)14-7-10-6-11(17)8-13(18)15(10)16(19)21-14/h2-6,8,14,17-18H,7H2,1H3/t14-/m0/s1 |
InChI Key |
YDKSIUTUSDFNRH-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Synonyms |
scorzocreticin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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